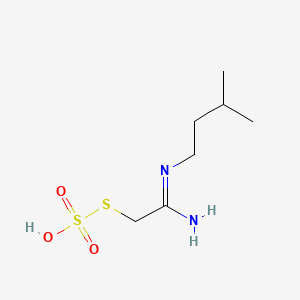
S-((N-Isopentylamidino)methyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((N-Isopentylamidino)methyl) hydrogen thiosulfate: is an organosulfur compound that features a thiosulfinate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-((N-Isopentylamidino)methyl) hydrogen thiosulfate typically involves the reaction of methanethiol with N-isopentylamidino and hydrogen thiosulfate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: S-((N-Isopentylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiosulfinate functional group, which imparts unique reactivity to the compound .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides .
Scientific Research Applications
Chemistry: In chemistry, S-((N-Isopentylamidino)methyl) hydrogen thiosulfate is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for the preparation of complex molecules .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiparasitic properties. It has shown activity against certain bacterial and parasitic strains, making it a candidate for further investigation in drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, sodium thiosulfate, a related compound, is used in the treatment of cyanide poisoning and as an adjunct in cancer therapy .
Industry: In the industrial sector, this compound is used in processes such as metal extraction and as a stabilizing agent in various formulations .
Mechanism of Action
The mechanism of action of S-((N-Isopentylamidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The thiosulfinate group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Thiosulfinates: Compounds with the general structure R-S(O)-S-R, such as allicin from garlic.
Thiosulfonates: Compounds with the structure R-SO2-S-R.
Sulfinyl Sulfones: Compounds with the structure R-S(O)-SO2-R.
Uniqueness: S-((N-Isopentylamidino)methyl) hydrogen thiosulfate is unique due to its specific functional groups and reactivity. Compared to other thiosulfinates, it has distinct properties that make it suitable for specialized applications in various fields .
Properties
CAS No. |
40283-51-0 |
|---|---|
Molecular Formula |
C7H16N2O3S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-[(1-amino-2-sulfosulfanylethylidene)amino]-3-methylbutane |
InChI |
InChI=1S/C7H16N2O3S2/c1-6(2)3-4-9-7(8)5-13-14(10,11)12/h6H,3-5H2,1-2H3,(H2,8,9)(H,10,11,12) |
InChI Key |
JSSDFKSULXLETE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















